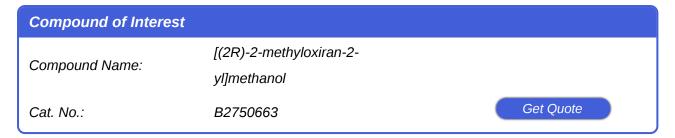


# literature review of [(2R)-2-methyloxiran-2-yl]methanol studies

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An In-depth Technical Guide to [(2R)-2-methyloxiran-2-yl]methanol

### Introduction

[(2R)-2-methyloxiran-2-yl]methanol, also known as (R)-2-methylglycidol, is a chiral epoxide that serves as a critical building block in modern asymmetric synthesis.[1][2][3] Its structure incorporates a primary alcohol and a trisubstituted epoxide ring with a defined stereocenter at the C2 position. This unique combination of functional groups makes it a highly valuable precursor for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The inherent ring strain of the epoxide allows for precise and stereocontrolled ring-opening reactions, providing access to a wide array of chiral intermediates that are fundamental to the development of enantiomerically pure drugs.[1] One of its most notable applications is in the synthesis of the anticancer agent Carfilzomib, where the (R)-configuration of the methyloxirane moiety is essential for its biological activity.[1][4]

### **Physicochemical and Spectroscopic Properties**

**[(2R)-2-methyloxiran-2-yl]methanol** is a liquid at room temperature.[5] Its key properties are summarized in the table below. While some data is reported for the specific (R)-enantiomer, other general properties are based on the racemic mixture.



Property	Value	Source	
IUPAC Name	[(2R)-2-methyloxiran-2- yl]methanol	[5]	
Synonyms	(R)-2-Methylglycidol, (R)-(+)-2- Methyl-2,3-epoxy-1-propanol [2][3]		
CAS Number	86884-89-1	[5]	
Molecular Formula	C4H8O2	[2]	
Molecular Weight	88.11 g/mol	[2][5]	
SMILES	C[C@]1(CO1)CO	[2]	
InChI Key	AAVHHYWBSVSPPN- SCSAIBSYSA-N	[5]	
Physical Form	Liquid	[5]	
Storage Temp.	-10 °C	[5]	

## **Enantioselective Synthesis**

The primary method for producing **[(2R)-2-methyloxiran-2-yl]methanol** with high enantiopurity is the Sharpless Asymmetric Epoxidation (SAE) of the prochiral allylic alcohol, 2-methyl-2-propen-1-ol (methallyl alcohol).[6][7] This renowned reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand, and an oxidizing agent to achieve high levels of stereocontrol.

To synthesize the (R)-enantiomer, (–)-Diethyl Tartrate ((–)-DET) is used as the chiral ligand.[1] The reaction is typically performed in the presence of molecular sieves, which allows for the use of catalytic amounts of the titanium complex, leading to high conversions and excellent enantioselectivity.[8][9]

## **Typical Sharpless Asymmetric Epoxidation Parameters**



Parameter	Description	Typical Value	Source
Substrate	2-Methyl-2-propen-1- ol	1.0 equiv	[6]
Catalyst	Titanium(IV) isopropoxide (Ti(O- iPr)4)	5-10 mol%	[8]
Chiral Ligand	(–)-Diethyl Tartrate ((–)-DET)	6-12 mol%	[1]
Oxidant	tert-Butyl hydroperoxide (TBHP)	1.5-2.0 equiv	[10]
Additive	Powdered 3Å or 4Å Molecular Sieves	~20% w/w	[8]
Solvent	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	-	[10]
Temperature	-20 °C	-	[6]
Typical Yield	>90%	-	_
Enantiomeric Excess	90-95% ee	[8]	

# **Experimental Protocol: Sharpless Asymmetric Epoxidation**

The following protocol is a representative procedure for the synthesis of **[(2R)-2-methyloxiran-2-yl]methanol**.

#### Materials:

- 2-Methyl-2-propen-1-ol
- Titanium(IV) isopropoxide (Ti(O-iPr)4)
- (–)-Diethyl Tartrate ((–)-DET)



- tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
- Powdered 4Å molecular sieves
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Diethyl ether
- 10% aqueous solution of tartaric acid
- Saturated aqueous NaCl (brine)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

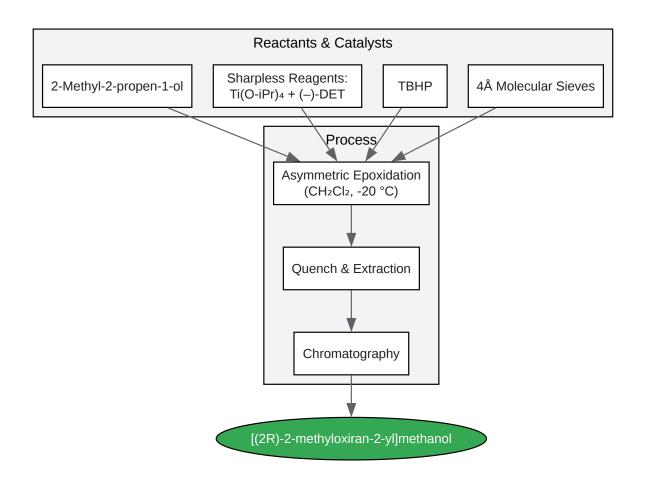
#### Procedure:

- A flame-dried, three-necked flask equipped with a magnetic stirrer and an inert atmosphere (N<sub>2</sub> or Ar) is charged with anhydrous dichloromethane and powdered 4Å molecular sieves.
   The suspension is cooled to -20 °C.
- (–)-Diethyl Tartrate is added, followed by the dropwise addition of Titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
- 2-Methyl-2-propen-1-ol is added to the mixture.
- tert-Butyl hydroperoxide is added dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -20 °C.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid
  and allowing the mixture to warm to room temperature. The mixture is stirred vigorously for 1
  hour, resulting in the separation of two clear layers.
- The layers are separated, and the aqueous layer is extracted three times with diethyl ether.



- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield pure [(2R)-2-methyloxiran-2-yl]methanol.

### **Synthesis Workflow Diagram**



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Caption: Workflow for the Sharpless Asymmetric Epoxidation.

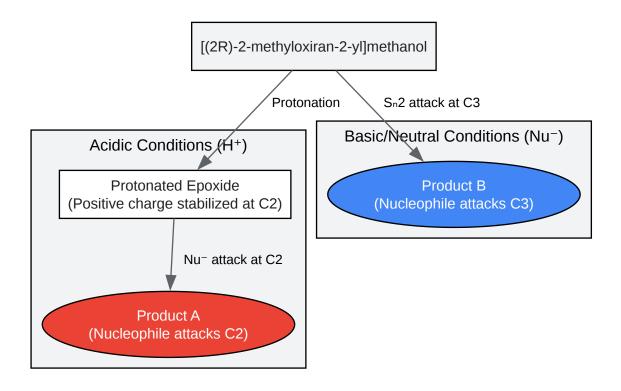
## **Chemical Reactivity: Epoxide Ring-Opening**

The reactivity of **[(2R)-2-methyloxiran-2-yl]methanol** is dominated by the cleavage of the strained epoxide ring.[1] The outcome of this ring-opening reaction is highly dependent on the



reaction conditions, particularly the pH, which dictates the regioselectivity of the nucleophilic attack.[1]

- Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated.
   This activation makes the epoxide a better electrophile and leads to the development of a partial positive charge on the more substituted tertiary carbon (C2), which can better stabilize it. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon.[1]
- Base-Catalyzed Opening: Under basic or neutral conditions, the reaction proceeds via a direct S<sub>n</sub>2 attack. The nucleophile attacks the less sterically hindered carbon, which in this case is the primary carbon (C3).



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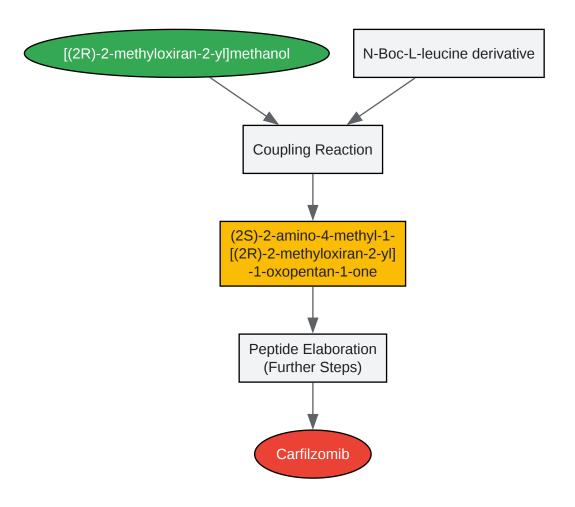
Caption: Regioselectivity of Epoxide Ring-Opening Reactions.

# Application in Drug Development: Synthesis of Carfilzomib



A prominent application of **[(2R)-2-methyloxiran-2-yl]methanol** is its use as a key chiral building block in the total synthesis of Carfilzomib.[1] Carfilzomib is a tetrapeptide epoxyketone that acts as a selective proteasome inhibitor for treating multiple myeloma.[1]

The synthesis requires a specific chiral fragment: (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one.[1][11] The (R)-configuration of the methyloxirane moiety, derived directly from **[(2R)-2-methyloxiran-2-yl]methanol**, is indispensable for the drug's ability to bind irreversibly to the 20S proteasome and induce apoptosis in cancer cells.[1] The synthesis involves coupling the chiral epoxide with an appropriate N-protected leucine derivative, followed by further transformations to build the final tetrapeptide structure.[4]



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Caption: Role in the synthesis of a key Carfilzomib intermediate.



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